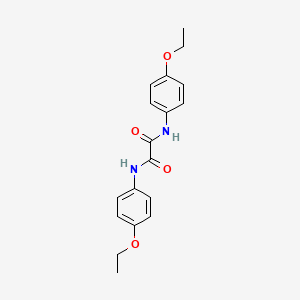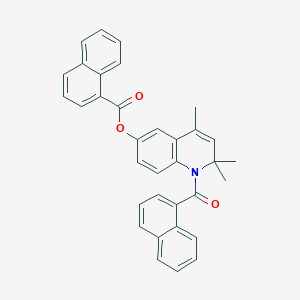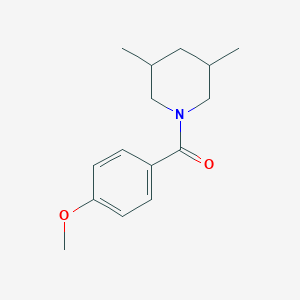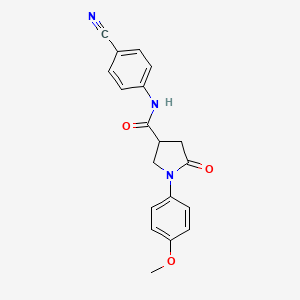
N,N'-bis(4-ethoxyphenyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-bis(4-ethoxyphenyl)ethanediamide: is an organic compound with the molecular formula C18H22N2O4 It is a derivative of ethanediamide, where the hydrogen atoms are replaced by 4-ethoxyphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(4-ethoxyphenyl)ethanediamide typically involves the reaction of 4-ethoxyaniline with ethanediamide. The reaction is carried out under controlled conditions, often using a catalyst such as glacial acetic acid to facilitate the reaction. The process involves the reduction of 4-nitrophenetole to 4-aminophenetole using iron powder, followed by its reaction with ethanediamide .
Industrial Production Methods: Industrial production methods for N,N’-bis(4-ethoxyphenyl)ethanediamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: N,N’-bis(4-ethoxyphenyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted ethanediamides.
Aplicaciones Científicas De Investigación
N,N’-bis(4-ethoxyphenyl)ethanediamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of N,N’-bis(4-ethoxyphenyl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes, leading to its observed biological effects .
Comparación Con Compuestos Similares
- N,N’-bis(4-methoxyphenyl)ethanediamide
- N,N’-bis(2-ethoxyphenyl)ethanediamide
- N,N’-bis(3-bromophenyl)ethanediamide
Comparison: N,N’-bis(4-ethoxyphenyl)ethanediamide is unique due to its specific ethoxy substituents, which influence its chemical reactivity and biological activity. Compared to N,N’-bis(4-methoxyphenyl)ethanediamide, the ethoxy groups provide different steric and electronic effects, leading to variations in reaction outcomes and applications .
Propiedades
Fórmula molecular |
C18H20N2O4 |
|---|---|
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
N,N'-bis(4-ethoxyphenyl)oxamide |
InChI |
InChI=1S/C18H20N2O4/c1-3-23-15-9-5-13(6-10-15)19-17(21)18(22)20-14-7-11-16(12-8-14)24-4-2/h5-12H,3-4H2,1-2H3,(H,19,21)(H,20,22) |
Clave InChI |
YCENLKFDBYGKJH-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC=C(C=C2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-methyl-N-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]-3-phenyl-N-(pyrimidin-2-yl)-1,2-oxazole-4-carboxamide](/img/structure/B14961133.png)
![2-[(3-Chloro-4-fluorophenyl)carbamoyl]phenyl acetate](/img/structure/B14961140.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B14961143.png)
![N-[4-(benzyloxy)phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B14961151.png)

![6-(5-Bromo-2-methoxyphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL](/img/structure/B14961165.png)
![4-[(2-methylpropanoyl)amino]-N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B14961167.png)
![N-(3-chlorophenyl)-6-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14961175.png)


![N-benzyl-2-{[3-(4-methoxyphenyl)propanoyl]amino}-N-methylbenzamide](/img/structure/B14961191.png)
![5-chloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide](/img/structure/B14961199.png)
![(3-nitrophenyl)[(1Z)-4,4,8-trimethyl-1-(phenylimino)-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl]methanone](/img/structure/B14961208.png)
